![molecular formula C12H14N2O2S B2989974 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide CAS No. 1396806-34-0](/img/structure/B2989974.png)
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide
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Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in various preclinical and clinical studies. It is a small molecule inhibitor that targets the altered mitochondrial metabolism of cancer cells, leading to their selective death.
Scientific Research Applications
Chemical Synthesis and Rearrangements
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide is a compound with potential applications in chemical synthesis and rearrangements. A study by Clayden et al. (2004) demonstrated that thiophene-3-carboxamides bearing allyl or benzyl substituents at nitrogen undergo dearomatising cyclisation when treated with LDA, leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes. This research highlights the compound's utility in the synthesis of complex cyclic structures through dearomatising rearrangements (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Synthesis of Heterocyclic Derivatives
El-Meligie et al. (2020) explored the versatility of 3-amino-4-cyano-2-thiophenecarboxamides as synthons for generating thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides. This work underscores the compound's potential in the synthesis of novel heterocyclic derivatives, offering a wide range of applications in medicinal chemistry and drug design (El-Meligie, Khalil, El‐Nassan, & Ibraheem, 2020).
Antioxidant Activity
Research by Tumosienė et al. (2019) on the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed potent antioxidant activities among the synthesized compounds. These findings suggest the therapeutic potential of derivatives of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide in combating oxidative stress and related disorders (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Antimicrobial and Antitumor Activities
A novel approach for the synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology was developed by Sowmya et al. (2018). The synthesized compounds, derived from thiophene-2-carboxamide analogs, exhibited potential antibacterial and antifungal activities, indicating their potential application in developing new antimicrobial agents. Additionally, some of these compounds showed promising antitumor activities, suggesting their utility in cancer research (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018).
properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-11-5-9(6-14(11)10-1-2-10)13-12(16)8-3-4-17-7-8/h3-4,7,9-10H,1-2,5-6H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMTZFVHZUZZIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide |
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